molecular formula C8H11N3O B2442768 N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide CAS No. 1340457-65-9

N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide

Cat. No. B2442768
CAS RN: 1340457-65-9
M. Wt: 165.196
InChI Key: BIFOSIUCQULTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide, also known as PAC-1, is a small molecule that has been identified as a potent activator of procaspase-3, an enzyme that plays a key role in apoptosis, or programmed cell death. The ability of PAC-1 to activate procaspase-3 has led to its investigation as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide activates procaspase-3 by binding to a specific site on the enzyme, inducing a conformational change that leads to its activation. Once activated, procaspase-3 initiates a cascade of events that ultimately results in apoptosis.
Biochemical and Physiological Effects
In addition to its pro-apoptotic effects, N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been shown to inhibit the growth of certain bacterial species, suggesting potential applications as an antibacterial agent. N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide as a research tool is its specificity for procaspase-3, which allows for targeted activation of this enzyme in cells. However, one limitation is that the mechanism of action of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

Future research on N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide could focus on a number of areas, including:
1. Development of derivatives of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide with improved potency and selectivity for procaspase-3.
2. Investigation of the potential of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide as an antibacterial agent.
3. Exploration of the use of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide in combination with other cancer therapies to enhance their efficacy.
4. Investigation of the effects of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide on other cell signaling pathways and physiological processes.

Synthesis Methods

The synthesis of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide in high yield and purity.

Scientific Research Applications

N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been the subject of numerous scientific studies investigating its potential as a cancer therapeutic. In vitro studies have shown that N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide can induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. In vivo studies have demonstrated that N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide can inhibit tumor growth in mouse models of cancer.

properties

IUPAC Name

N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-5-7(4-9-11)10-8(12)6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFOSIUCQULTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.